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molecular formula C11H8ClNO2 B8438207 3-(o-chlorophenoxy)pyridine N-oxide

3-(o-chlorophenoxy)pyridine N-oxide

Cat. No. B8438207
M. Wt: 221.64 g/mol
InChI Key: WWWJDCQANDPHSB-UHFFFAOYSA-N
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Patent
US04187379

Procedure details

A solution of 74.3 g of 3-(2-chlorophenoxy)pyridine [Agr. Biol. Ghem., 34, 68 (1970)] in 75 ml of glacial acetic acid in three equal portions. The temperature is maintained at 35°-40° C. for 16 hours and 75 ml of isopropanol is added and the mixture is refluxed 1 hour. The mixture is concentrated at reduced pressure and the oil is dissolved in 500 ml of dichloromethane. The extract is washed with 25% sodium hydroxide solution, concentrated and distilled to yield 3-(2-chlorophenoxy)pyridine 1-oxide, bp 145°-160° C. at 0.15 mM, mp 60°-64° C.
Quantity
74.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[O:4][C:5]1[CH:6]=[N:7][CH:8]=[CH:9][CH:10]=1.C([OH:18])(C)C>C(O)(=O)C>[Cl:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[O:4][C:5]1[CH:6]=[N+:7]([O-:18])[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
74.3 g
Type
reactant
Smiles
ClC1=C(OC=2C=NC=CC2)C=CC=C1
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature is maintained at 35°-40° C. for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the oil is dissolved in 500 ml of dichloromethane
WASH
Type
WASH
Details
The extract is washed with 25% sodium hydroxide solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OC=2C=[N+](C=CC2)[O-])C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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